molecular formula C19H20N6O2S2 B2361611 5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 887213-93-6

5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No.: B2361611
CAS No.: 887213-93-6
M. Wt: 428.53
InChI Key: YQPHPSXMPLGLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities and are an essential base component of the genetic material of deoxyribonucleic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H-NMR, EI-Ms, IR, and elemental analysis . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Nucleophilic attack on similar pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical and Chemical Properties Analysis

Pyrimidines are six-membered heterocyclic organic colorless compounds containing two nitrogen atoms at 1st and 3rd positions. They are much weaker bases than pyridine and are soluble in water .

Mechanism of Action

While the specific mechanism of action for “5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine” is not available, similar compounds have shown to inhibit CDK2, a target for cancer treatment .

Future Directions

The future directions in the research of similar compounds involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

10-(4-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S2/c1-13-3-5-14(6-4-13)29(26,27)19-18-20-17(24-10-8-23(2)9-11-24)16-15(7-12-28-16)25(18)22-21-19/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPHPSXMPLGLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.